molecular formula C14H20O2 B13861021 Ethyl 2-methyl-3-phenylpentanoate

Ethyl 2-methyl-3-phenylpentanoate

Cat. No.: B13861021
M. Wt: 220.31 g/mol
InChI Key: LEFMKRKZNAOXHP-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-phenylpentanoate is an ester compound featuring a pentanoate backbone with a methyl substituent at the C2 position and a phenyl group at the C3 position.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

ethyl 2-methyl-3-phenylpentanoate

InChI

InChI=1S/C14H20O2/c1-4-13(11(3)14(15)16-5-2)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3

InChI Key

LEFMKRKZNAOXHP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-3-phenylpentanoate can be synthesized through the esterification of 2-methyl-3-phenylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can be fine-tuned to achieve the desired purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-phenylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to its corresponding carboxylic acid and ethanol.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-methyl-3-phenylpentanoic acid and ethanol.

    Reduction: 2-methyl-3-phenylpentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-3-phenylpentanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.

    Industry: Utilized in the fragrance and flavor industry for its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-phenylpentanoate involves its interaction with various molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its metabolism and potential biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-Methyl-2-Phenylpropanoate (CAS 2901-13-5)

  • Structure: Propanoate ester with methyl and phenyl groups at C2.
  • Molecular Weight : ~178.23 g/mol (estimated for C₁₂H₁₄O₂).
  • Key Differences: Shorter carbon chain (propanoate vs. pentanoate) and substituents restricted to C2. This reduces steric hindrance compared to the C3-phenyl group in the target compound.
  • Applications : Likely used in fragrances or pharmaceuticals due to its compact aromatic ester structure.
  • Reference :

Ethyl 3-Ethyl-2,2-Difluoro-3-Hydroxypentanoate (CAS 168558-20-1)

  • Structure: Pentanoate ester with ethyl, difluoro, and hydroxyl groups at C3 and C2.
  • Molecular Weight : 210.22 g/mol (C₉H₁₆F₂O₃).
  • Applications : Fluorinated esters are often explored in medicinal chemistry for metabolic stability.
  • Reference :

3-Ethyl-2,4-Pentanedione

  • Structure : Diketone with an ethyl group at C3.
  • Molecular Weight : ~142.20 g/mol (C₇H₁₂O₂).
  • Key Differences: The diketone moiety enables tautomerism and enolate formation, favoring chelation and use in coordination chemistry. Unlike esters, diketones lack hydrolytic susceptibility under mild conditions.
  • Applications : Metal ligand synthesis or flavoring (e.g., acetylacetone derivatives).
  • Reference :

2-Methyl-3-Pentanone (CAS 565-69-5)

  • Structure : Branched ketone with methyl at C2.
  • Molecular Weight : 100.16 g/mol (C₆H₁₂O).
  • Key Differences : Ketone functional group lacks the ester’s hydrolyzable linkage. The absence of a phenyl group reduces aromaticity, impacting odor profile and solubility.
  • Applications : Solvent or intermediate in organic synthesis.
  • Reference :

Research Findings and Functional Insights

  • Ester Hydrolysis: Ethyl 2-methyl-3-phenylpentanoate’s ester group renders it susceptible to hydrolysis under acidic or basic conditions, unlike ketones (e.g., 2-methyl-3-pentanone) .
  • Aromaticity: The phenyl group enhances lipophilicity and may contribute to fragrance applications, similar to ethyl 2-methyl-2-phenylpropanoate .
  • Fluorine Effects : Fluorinated analogs (e.g., CAS 168558-20-1) exhibit altered reactivity and stability, highlighting the trade-off between functional group introduction and compound robustness .

Notes on Data Limitations

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